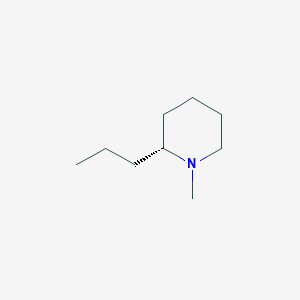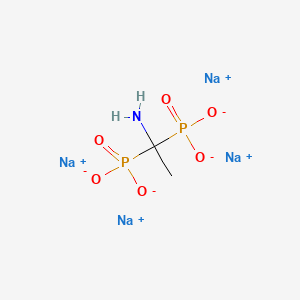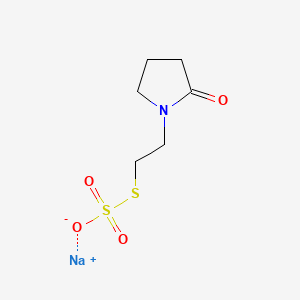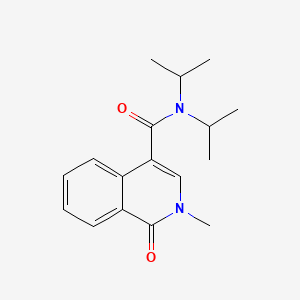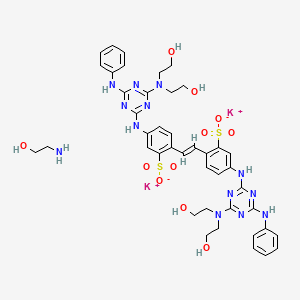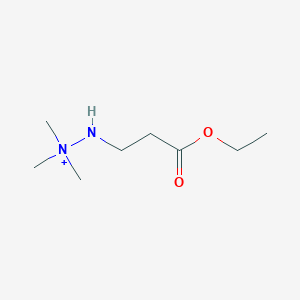
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as azo, sulphonyl, and pyrazolyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves rigorous purification steps, including crystallization and filtration, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature control, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azo group can participate in electron transfer reactions, while the sulphonyl groups can form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonic acid
- 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-sulfophenyl)azo-2-pyrazolin-5-one disodium salt
Uniqueness
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-(((phenylsulphonyl)amino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid, sodium salt stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
83027-47-8 |
|---|---|
Molecular Formula |
C22H16Cl2N5NaO8S3 |
Molecular Weight |
668.5 g/mol |
IUPAC Name |
sodium;4-[4-[[3-(benzenesulfonylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O8S3.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)40(35,36)37)26-25-14-6-5-9-16(10-14)39(33,34)28-38(31,32)15-7-3-2-4-8-15;/h2-12,21,28H,1H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
SISGTWRQESSKQP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



